N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide
CAS No.:
Cat. No.: VC13641236
Molecular Formula: C15H21BFNO4
Molecular Weight: 309.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21BFNO4 |
|---|---|
| Molecular Weight | 309.14 g/mol |
| IUPAC Name | N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C15H21BFNO4/c1-14(2)15(3,4)22-16(21-14)10-6-7-12(11(17)8-10)18-13(19)9-20-5/h6-8H,9H2,1-5H3,(H,18,19) |
| Standard InChI Key | VVSLWLJPPUTHDV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)COC)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)COC)F |
Introduction
Synthesis and Characterization
While detailed synthetic protocols remain proprietary, the general pathway for analogous boronic esters involves:
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Borylation: Introducing the dioxaborolane group to a fluorophenyl precursor via Miyaura borylation, typically using palladium catalysts.
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Acetamide Coupling: Reacting the intermediate with methoxyacetyl chloride under amide-forming conditions .
Characterization relies on:
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Nuclear Magnetic Resonance (NMR): To confirm the positions of fluorine, boron, and methyl groups.
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High-Resolution Mass Spectrometry (HRMS): For verifying the molecular weight (309.14 g/mol) .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 309.14 g/mol | |
| Solubility | Likely soluble in DMSO, THF | |
| Stability | Stable at room temperature | |
| Storage Conditions | -20°C in inert atmosphere |
The dioxaborolane group enhances stability, making the compound less prone to hydrolysis than boronic acids .
Applications in Research
Pharmaceutical Development
The compound is investigated for:
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Antiviral Agents: Boronic esters are known protease inhibitors, potentially disrupting viral replication .
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Anti-Cancer Therapeutics: Fluorinated aromatic systems may target tyrosine kinase enzymes involved in tumor growth .
Fluorescent Probes
Its boron moiety could serve as a sensor for diols or peroxides, enabling bioimaging applications .
Synthetic Intermediates
Used in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures prevalent in drug molecules .
Comparative Analysis with Related Compounds
| Compound | Key Differences | Advantages of N-[2-Fluoro-4-...] |
|---|---|---|
| 4-Fluorophenylboronic Acid | Lacks dioxaborolane stabilization | Enhanced stability in air/moisture |
| Bortezomib | Pharmaceutical boronic acid | Lower reactivity, research-focused use |
The dioxaborolane group confers superior stability, making this compound preferable for long-term experimental workflows .
Future Research Directions
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Biological Activity Screening: Systematic evaluation against cancer cell lines and viral proteases.
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Structural Optimization: Modifying the methoxy group to enhance target affinity.
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Formulation Studies: Developing nanoparticle carriers for improved bioavailability.
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